molecular formula C17H22N2O2 B2700009 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896070-19-2

6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2700009
CAS No.: 896070-19-2
M. Wt: 286.375
InChI Key: NRVJNHFDWADJFK-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic chromenone derivative characterized by a bicyclic 2H-chromen-2-one core substituted with methyl groups at positions 6 and 6. The 4-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] group, introducing a tertiary amine moiety. The compound’s synthesis likely involves multi-step organic reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous piperazine-containing compounds in the evidence (e.g., stepwise synthesis of tert-butyl intermediates and piperazine derivatives) .

Properties

IUPAC Name

6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-8-13(2)17-15(9-12)14(10-16(20)21-17)11-19-6-4-18(3)5-7-19/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVJNHFDWADJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the condensation of 6,8-dimethylchromen-2-one with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenone derivatives with different functional groups.

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of colorectal cancer cell lines.

Case Study: Colorectal Cancer

  • Mechanism of Action : The compound was found to inhibit bromodomain-containing protein 4, leading to G2/M phase arrest and apoptosis in cancer cells. This was evidenced by a reduction in key oncogenes such as c-Myc and Bcl-2 .
  • In Vitro Studies : Experiments demonstrated that the compound effectively targeted cancer cells while exhibiting minimal toxicity to normal colon epithelial cells .

Anti-Inflammatory Properties

The structural features of this coumarin derivative suggest potential anti-inflammatory effects. The presence of active groups such as carbonyl and α,β-unsaturated keto moieties may contribute to its efficacy in reducing inflammation.

Research Insights :

  • Coumarins have historically been recognized for their anti-inflammatory properties, and derivatives like 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one are expected to exhibit similar activities due to their structural analogies with known anti-inflammatory agents .

Antioxidant Activity

Coumarins are also noted for their antioxidant properties. The ability of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one to scavenge free radicals could make it beneficial in preventing oxidative stress-related diseases.

Other Biological Activities

Beyond its applications in oncology and inflammation, this compound may possess other therapeutic potentials:

  • Antimicrobial Activity : Coumarin derivatives have shown effectiveness against various microbial strains, suggesting that this compound might also exhibit similar properties .
  • Neuroprotective Effects : Some studies indicate that coumarins can provide neuroprotection, which could be explored further with this specific derivative.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInhibition of colorectal cancer cells
Anti-inflammatoryPotential activity via structural features
AntioxidantScavenging free radicals
AntimicrobialPossible efficacy against microbes

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chromen-2-one derivatives modified with piperazine or heterocyclic substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Structural Differences vs. Target Compound Molecular Weight (g/mol) Key Properties/Activities Reference ID
6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Reference compound 300.4* N/A (Theoretical)
4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one Ethyl group replaces methyl on piperazine 314.4 Higher lipophilicity (XLogP3 = 2.2)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl at C4; hydroxyls at C5/C7; no piperazine 220.2 Antimicrobial, antitumor activity
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Triazole replaces piperazine; hydroxymethyl substituent 313.3 Enhanced hydrogen-bonding capacity
5,6-Dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one Flavone core; multiple hydroxyl/methoxy groups 344.3 Antioxidant, flavonoid-like activity

*Molecular weight calculated based on formula C₁₈H₂₄N₂O₂ (exact mass 300.1838) .

Key Observations

Piperazine Substitution Effects: The ethyl-piperazine analog (314.4 g/mol) exhibits increased molecular weight and lipophilicity (XLogP3 = 2.2) compared to the target compound’s methyl-piperazine group. This may enhance membrane permeability but reduce aqueous solubility . Piperazine derivatives are often associated with kinase inhibition or receptor modulation, as seen in related quinoline-piperazine hybrids (e.g., 7-chloro-4-(piperazin-1-yl)quinoline derivatives in ) .

Chromenone Core Modifications: Hydroxyl groups (e.g., 5,7-dihydroxy derivatives) significantly alter bioactivity, demonstrating antimicrobial and antitumor effects in vitro . However, these polar groups may reduce metabolic stability compared to methyl substituents.

Flavonoid Analogs: Compounds like 5,6-dihydroxy-7,8-dimethoxy-4H-chromen-4-one () highlight the natural product-inspired diversity of chromenones, though their polyhydroxylated structures prioritize antioxidant over synthetic therapeutic applications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s piperazine-methyl linkage is synthetically tractable using methods analogous to tert-butyl-protected intermediates and Pd-catalyzed couplings (e.g., ) .
  • Biological Potential: While direct activity data for the target compound are absent, structural analogs suggest plausible applications in oncology (via kinase inhibition) or infectious disease (antimicrobial activity) .
  • Structure-Activity Relationship (SAR) :
    • Methyl groups at C6/C8 likely enhance steric shielding, improving metabolic stability.
    • The 4-methylpiperazine moiety balances basicity and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

The compound 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The molecular structure of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a chromene backbone with two methyl groups at positions 6 and 8, and a piperazine moiety that may influence its biological activity through interaction with various biological targets.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. In vitro studies have shown that 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. The presence of functional groups such as carbonyl and α,β-unsaturated keto in its structure is believed to contribute to this activity .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of this compound. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The piperazine group is thought to enhance its interaction with cellular targets involved in tumor growth regulation .

The biological activities of 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes associated with inflammation and tumor progression.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as MAPK/ERK, which are crucial in cancer cell survival and proliferation.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to specific receptors, enhancing the compound's pharmacological effects.

Study on Antitumor Effects

In a study assessing the antitumor properties of various chromene derivatives, 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one was evaluated for its cytotoxic effects against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
AntitumorInhibition of cancer cell proliferation

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one?

The compound can be synthesized via a Mannich reaction, where 4-methyl-7-hydroxycoumarin reacts with formaldehyde and 4-methylpiperazine under reflux in ethanol. This method forms the (4-methylpiperazin-1-yl)methyl substituent at the 4-position of the chromenone core . Alternative routes involve multi-step protocols using catalysts like Pd₂(dba)₃ and ligands such as BINAP for coupling reactions, followed by reductive steps with Fe powder and NH₄Cl to generate intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation typically involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups at 6,8-positions, piperazine protons).
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent orientation .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Mobile phases like methanol/water with phosphate buffers (pH 5.5) and ion-pairing agents (e.g., tetrabutylammonium hydroxide) separate impurities .
  • TLC : Monitors reaction progress using silica gel plates.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability of the crystalline form .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?

Contradictions may arise from dynamic processes (e.g., piperazine ring puckering) or solvent-dependent conformational changes. Advanced strategies include:

  • Variable-temperature NMR : Identifies temperature-sensitive equilibria.
  • DFT calculations : Predicts energy-minimized conformers to correlate with observed spectra .
  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

  • Disorder in the (4-methylpiperazin-1-yl)methyl group : Resolved using PART instructions in SHELXL to model split positions .
  • Twinned crystals : SHELXD and TWINABS preprocess data to deconvolute overlapping reflections .
  • Weak high-resolution data : Restraints on bond lengths/angles (ISOR, SIMU) improve refinement stability .

Q. How can ultrasound-assisted synthesis improve the yield of derivatives?

Ultrasound promotes cavitation, enhancing reaction rates and reducing by-products. For example:

  • Ultrasonic processors : Accelerate condensation reactions in thiadiazolo[3,2-a]pyrimidine derivatives, achieving ~70% yields compared to traditional heating (~45%) .
  • Green solvent systems : Ethanol/water mixtures under ultrasound reduce environmental impact .

Q. What strategies optimize regioselectivity during functionalization of the chromenone core?

  • Protecting groups : Temporarily block the 7-hydroxy group to direct electrophilic substitution to the 8-position.
  • Metal catalysis : Pd-mediated cross-coupling selectively modifies the 2-position .
  • pH control : Basic conditions favor nucleophilic attack at the 4-methylpiperazine moiety .

Methodological Notes

  • Crystallography : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Spectral Discrepancies : Cross-validate with PubChem’s predicted InChI and ACD/Labs Percepta data .
  • Synthetic Optimization : Track reaction progress via inline FT-IR to detect intermediate formation .

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